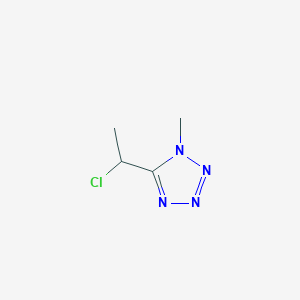
5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole
Descripción general
Descripción
The compound seems to be a derivative of tetrazole, which is a class of organic compounds with a five-member ring of four nitrogen atoms and one carbon atom . The 1-chloroethyl group and the methyl group are likely attached to the tetrazole ring, but without specific information or a diagram, the exact structure can’t be determined .
Chemical Reactions Analysis
The reactions of “5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole” would likely depend on the exact structure and the conditions of the reaction. Chloroethyl chloroformate, a related compound, is known to react with tertiary amines .Aplicaciones Científicas De Investigación
Antitumor Properties and Chemical Synthesis
5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole derivatives have shown potential in antitumor applications. For instance, the synthesis and chemical study of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a compound related to tetrazole derivatives, demonstrated curative activity against L-1210 and P388 leukemia. This compound may act as a prodrug modification of the acyclic triazene 5-[3-(2-chloroethyl)triazen-1-yl]imidazole-4-carboxamide (MCTIC) due to its ability to ring open and form triazene in aqueous conditions (Stevens et al., 1984).
Crystal Structure and Molecular Docking Studies
The crystal structures of tetrazole derivatives, including those similar to 5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole, have been determined to better understand their potential applications. For example, a study on two tetrazole derivatives focused on their molecular docking to comprehend their orientation and interaction within the active site of the cyclooxygenase-2 enzyme. These insights are valuable for the development of COX-2 inhibitors, which are crucial in medical research (Al-Hourani et al., 2015).
Alkylation and Chemical Reactions
The alkylation of 5-substituted tetrazoles, which shares similarities with the synthesis of 5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole, leads to the formation of various isomeric methoxymethyltetrazoles. This reaction, facilitated by phase-transfer catalysis, contributes to the diversity of tetrazole-based compounds and their potential applications in chemical synthesis and material science (Myznikov et al., 2004).
Energetic Materials Development
Tetrazole derivatives, including those related to 5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole, have been extensively researched for their potential as high-energy materials. Their high nitrogen content contributes to significant developments in this area, offering promising characteristics for energetic applications. The exploration of tetrazoles with energetic substituent groups, such as nitro groups, highlights the ongoing efforts to create new materials with enhanced performance (Joo & Shreeve, 2010).
Propiedades
IUPAC Name |
5-(1-chloroethyl)-1-methyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN4/c1-3(5)4-6-7-8-9(4)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEHTQHLQKTEKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



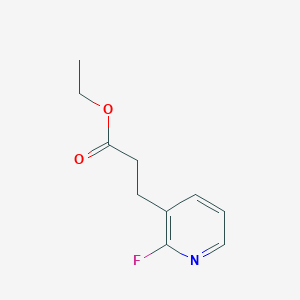
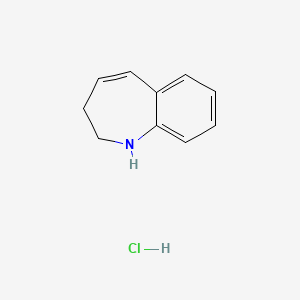
![([1-(4-Chlorophenyl)pyrrolidin-3-yl]methyl)amine hydrochloride](/img/structure/B1431981.png)
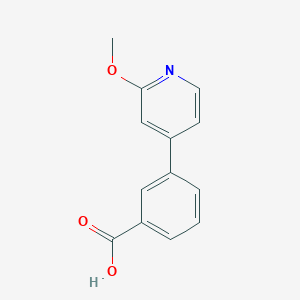
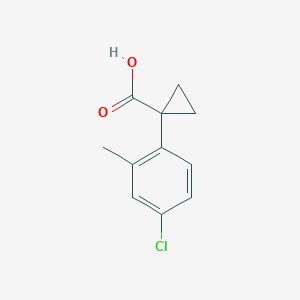
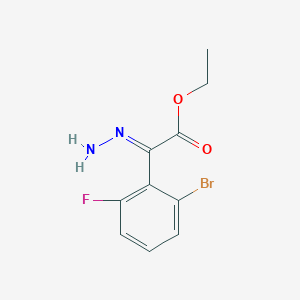
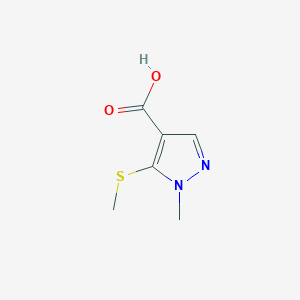
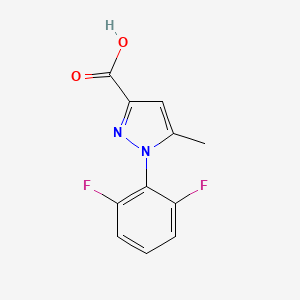
![3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431993.png)

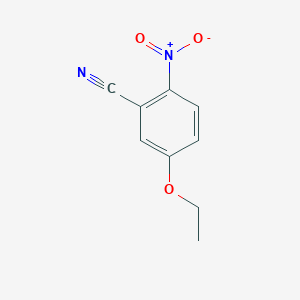
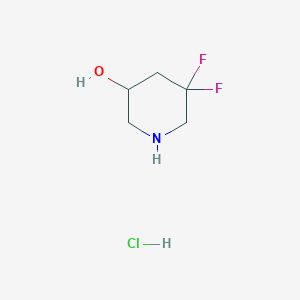
![N-[(2-oxocyclohexyl)methyl]formamide](/img/structure/B1431998.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B1431999.png)